molecular formula C10H4ClFN2 B1368471 4-Chloro-6-fluoroquinoline-3-carbonitrile CAS No. 886362-73-8

4-Chloro-6-fluoroquinoline-3-carbonitrile

Cat. No. B1368471
M. Wt: 206.6 g/mol
InChI Key: OKGBGMNVXKHICZ-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinoline-3-carbonitrile is a compound with the molecular formula C10H4ClFN2 and a molecular weight of 206.61 . It is a white to yellow solid and is used for research purposes.


Molecular Structure Analysis

The InChI code for 4-Chloro-6-fluoroquinoline-3-carbonitrile is 1S/C10H4ClFN2/c11-10-6 (4-13)5-14-9-2-1-7 (12)3-8 (9)10/h1-3,5H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-6-fluoroquinoline-3-carbonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline derivatives are widely used in medicinal chemistry .
    • They exhibit a range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and anti-HIV effects .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug discovery, chemical modification of quinoline is a common approach used to improve therapeutic effects .
    • The outcomes also vary. For instance, some quinoline derivatives have shown promising results in treating various infections .
  • Food Industry

    • Quinoline derivatives are also used in the food industry .
    • They are utilized as catalysts and in the synthesis of dyes .
  • Materials Science

    • Quinoline derivatives find applications in materials science .
    • They are used in the synthesis of various materials .
  • Chemical Synthesis

    • Quinoline derivatives are often used as intermediates in the synthesis of other compounds .
  • Pharmaceutical Industry

    • Quinoline derivatives are used in the pharmaceutical industry .
    • They are utilized in the synthesis of various drugs .
  • Research and Development

    • Quinoline derivatives are used in research and development .
    • They are utilized in the development of new materials and technologies .
  • Chemical Synthesis

    • Quinoline derivatives are often used as intermediates in the synthesis of other compounds .
  • Pharmaceutical Industry

    • Quinoline derivatives are used in the pharmaceutical industry .
    • They are utilized in the synthesis of various drugs .
  • Research and Development

    • Quinoline derivatives are used in research and development .
    • They are utilized in the development of new materials and technologies .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P310 (immediately call a poison center or doctor/physician), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chloro-6-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGBGMNVXKHICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640765
Record name 4-Chloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoroquinoline-3-carbonitrile

CAS RN

886362-73-8
Record name 4-Chloro-6-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-73-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Bewley, PK Spearing, RL Weiner… - Bioorganic & medicinal …, 2017 - Elsevier
… Once again, commercial 4-chloro-6-fluoroquinoline-3-carbonitrile 8 underwent an S N Ar reaction with 4-hydroxypiperdine to provide 13 in 90% yield. Then, a Mitsunobu reaction with …
Number of citations: 23 www.sciencedirect.com
FK Abdel‐Wadood, MI Abdel‐Monem… - Archiv der …, 2014 - Wiley Online Library
… In view of the above observations, we undertook the synthesis of 8-bromo-4-chloro-6-fluoroquinoline-3-carbonitrile (5), 8-bromo-6-fluoro-4-mercaptoquinoline-3-carbonitrile (6), and …
Number of citations: 12 onlinelibrary.wiley.com

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